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molecular formula C18H24N2S B1662239 Metaphit CAS No. 96316-00-6

Metaphit

Cat. No. B1662239
M. Wt: 300.5 g/mol
InChI Key: FGSGBQAQSPSRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04762846

Procedure details

Metaphit was prepared as methanesulfonate and hydrochloride salts. To a vigorously stirred two-phase system consisting of 4.65 g (18 mmol) of m-amino-PCP (1-(1-(3-aminophenyl)cyclohexyl)piperidine) in 50 ml of chloroform and 756 mg (90 mmol) of sodium bicarbonate in 25 ml water, was added a solution of 1.45 ml (2.29 g, 19 mmol) of freshly distilled thiophosgene in 10 ml of chloroform. The mixture was stirred for 5 minutes, then the phases were separated and the aqueous phase was washed once with chloroform. The combined organic layers were dried (over sodium sulfate) and evaporated to a clear glass (5.43 g). This substance was dissolved in tetrahydrofuran (20 ml) and treated with a solution of methanesulfonic acid (1.73 g, 18 mmol) in tetrahydrofuran. The resulting crystalline solid was filtered and dried in vacuo to give 7.01 g (98%) of methanesulfonate salt, mp 175°-178° C. (dec). The material could be recrystallized from isopropanol/isopropyl ether if necessary. It was stored at 0° C. in a dessicator. The hydrochloride salt prepared in isopropanol and recrystallized from methanol-ether showed mp 214°-216 ° C. The methanesulfonate salt was considerably more soluble in water than the hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrochloride salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
m-amino-PCP
Quantity
4.65 g
Type
reactant
Reaction Step Two
Quantity
756 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
1.73 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([O-])(=O)=O.[CH2:6]1[CH2:11][CH2:10][C:9]([N:19]2[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([NH2:18])[CH:13]=2)[CH2:8][CH2:7]1.C(=O)(O)[O-].[Na+].C(Cl)(Cl)=S.CS(O)(=O)=O>C(Cl)(Cl)Cl.O.O1CCCC1>[CH2:6]1[CH2:11][CH2:10][C:9]([N:19]2[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]2)([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([N:18]=[C:1]=[S:2])[CH:13]=2)[CH2:8][CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)[O-]
Name
hydrochloride salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
m-amino-PCP
Quantity
4.65 g
Type
reactant
Smiles
C1CCC(CC1)(C2=CC(=CC=C2)N)N3CCCCC3
Step Three
Name
Quantity
756 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
1.73 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Seven
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
the aqueous phase was washed once with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (over sodium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated to a clear glass (5.43 g)
DISSOLUTION
Type
DISSOLUTION
Details
This substance was dissolved in tetrahydrofuran (20 ml)
FILTRATION
Type
FILTRATION
Details
The resulting crystalline solid was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1CCC(CC1)(C2=CC(=CC=C2)N=C=S)N3CCCCC3
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.01 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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